molecular formula C11H14F3N B12974653 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine

Cat. No.: B12974653
M. Wt: 217.23 g/mol
InChI Key: FBTVAKHTIGLFGI-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a butan-1-amine backbone with a difluoromethyl and fluorophenyl group attached to it. It is a colorless liquid that is soluble in organic solvents and has a fishy, ammonia-like odor common to amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of a haloalkane with ammonia in the presence of a catalyst such as alumina can yield the desired amine . Another method involves the reductive amination of carbonyl compounds using amine dehydrogenases, which can provide high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of protecting groups, such as carbamates, can be employed to protect the amine group during synthesis and then removed under mild conditions . This ensures the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can regenerate the amine group. Substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites. The specific pathways and targets depend on the biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is unique due to the presence of the difluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

1-[4-(difluoromethyl)-2-fluorophenyl]butan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-3-10(15)8-5-4-7(11(13)14)6-9(8)12/h4-6,10-11H,2-3,15H2,1H3

InChI Key

FBTVAKHTIGLFGI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)C(F)F)F)N

Origin of Product

United States

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